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Compound of Interest

Compound Name: N-Boc-2-aminophenol

Cat. No.: B049393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles and

experimental characterization of hydrogen bonding in 2-aminophenol and its derivatives.

Understanding these non-covalent interactions is crucial for predicting molecular conformation,

physicochemical properties, and biological activity, which are paramount in the field of drug

discovery and development.

Introduction to Hydrogen Bonding in 2-
Aminophenol Derivatives
2-Aminophenol and its derivatives are characterized by the presence of both a hydroxyl (-OH)

group and an amino (-NH2) group on an aromatic ring. The ortho positioning of these groups

facilitates the formation of a strong intramolecular hydrogen bond, typically between the

hydroxyl proton and the lone pair of electrons on the nitrogen atom (O-H···N) or, less

commonly, between an amino proton and the oxygen lone pair (N-H···O). This intramolecular

hydrogen bonding plays a pivotal role in dictating the planarity of the molecule, influencing its

crystal packing, and modulating its electronic properties. In drug development, the presence

and strength of such hydrogen bonds can significantly impact a molecule's binding affinity to

target proteins, its solubility, and its metabolic stability.
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The intramolecular hydrogen bond in 2-aminophenol derivatives can be described as a

resonance-assisted hydrogen bond (RAHB), where the hydrogen bond strength is enhanced by

π-electron delocalization within the chelate ring formed. The equilibrium between the open

(non-hydrogen-bonded) and closed (hydrogen-bonded) conformers lies heavily towards the

closed form in non-polar solvents. The strength of this hydrogen bond is influenced by the

electronic effects of substituents on the aromatic ring. Electron-withdrawing groups can either

strengthen or weaken the hydrogen bond depending on their position relative to the amino and

hydroxyl groups, by altering the acidity of the hydroxyl proton and the basicity of the amino

nitrogen.

Quantitative Analysis of Hydrogen Bonding
Parameters
The following tables summarize key quantitative data obtained from experimental and

computational studies on 2-aminophenol and its derivatives. These parameters are essential

for a precise understanding of the hydrogen bonding interactions.

Crystallographic Data of Intramolecular Hydrogen
Bonds
X-ray crystallography provides the most definitive information on the geometry of intramolecular

hydrogen bonds in the solid state. The tables below present data for selected 2-aminophenol

Schiff base derivatives.

Table 1: Intramolecular Hydrogen Bond Parameters from X-ray Crystallography for Selected 2-

Aminophenol Schiff Base Derivatives
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Compoun
d

Hydrogen
Bond
Type

d(D-H) (Å)
d(H···A)
(Å)

d(D···A)
(Å)

∠(D-
H···A) (°)

Referenc
e

2-{[(5-

nitrothioph

en-2-

yl)methylid

ene]amino}

phenol

O—H···N - - - - [1]

2-[(2-

Methoxybe

nzylidene)a

mino]phen

ol

O—H···N 0.97(3) 1.76(3) 2.641(2) 149(2) [2]

Note: Data for some parameters were not explicitly provided in the abstract.

Spectroscopic Data
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques

for probing hydrogen bonding in solution and in the solid state.

Table 2: Infrared (FTIR) Spectroscopic Data for 2-Aminophenol and its Derivatives

Compound
ν(O-H)
(cm⁻¹)

ν(N-H)
asym
(cm⁻¹)

ν(N-H) sym
(cm⁻¹)

State/Solve
nt

Reference

2-

Aminophenol

~3400-3000

(broad)
~3400 ~3300 KBr [3]

Ortho-(4-

substituted)-

benzenesulfo

namidobenza

mides (2a-c)

- 3473-3444 3371-3345 Solid [4]
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Note: The broadness of the O-H stretch in 2-aminophenol is indicative of hydrogen bonding.

Table 3: ¹H NMR Chemical Shift Data for 2-Aminophenol and a Derivative

Compound δ(OH) (ppm) δ(NH₂) (ppm) Solvent Reference

2-Aminophenol 8.98 (s, 1H) 4.48 (s, 2H) DMSO-d₆ [1]

2-Amino-4-

chloro-phenol
9.25 (s, 1H) 4.80 (s, 2H) DMSO-d₆ [1]

Note: The chemical shifts of protons involved in hydrogen bonding are often concentration and

temperature-dependent.

Computational Data
Computational chemistry provides valuable insights into the energetics of hydrogen bonds.

Table 4: Calculated Intramolecular Hydrogen Bond Energies (E_HB) for Model Systems

Method Molecule Type E_HB (kcal/mol) Reference

DFT (B3LYP/6-

311+G(d,p))

4-

(aminomethylene)-1-

methylpyrazolin-5-

ones (AMP)

Weak N-H···O [5]

DFT (B3LYP/6-

311+G(d,p))

Imine tautomers of

AMP (IMP)
Medium O-H···N [5]

DFT (ωB97XD/6-

311++G(d,p))

Enaminothiones

(aromatic

substituents)

35.80–36.69 kJ/mol

(8.55-8.77 kcal/mol)
[6][7]

Note: Direct computational data for a series of substituted 2-aminophenols was not readily

available in the searched literature. The data presented is for analogous systems with

intramolecular hydrogen bonds.
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Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of hydrogen bonding.

X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the 2-aminophenol

derivative in the solid state, providing accurate measurements of hydrogen bond lengths and

angles.

Methodology:

Crystal Growth: Single crystals of the 2-aminophenol derivative suitable for X-ray diffraction

are grown. This is typically achieved by slow evaporation of a saturated solution of the

compound in an appropriate solvent or solvent mixture.

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of

cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated

with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the

crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The structure is solved using direct methods or

Patterson methods to obtain an initial model of the electron density. This model is then

refined against the experimental data to determine the final atomic positions, including those

of the hydrogen atoms involved in hydrogen bonding.

Data Analysis: From the refined structure, precise bond lengths (D-H, H···A) and angles (D-

H···A) for the intramolecular hydrogen bond are measured. This data is often deposited in

crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To probe the vibrational frequencies of the O-H and N-H bonds to detect the

presence and relative strength of hydrogen bonding.

Methodology:
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Sample Preparation:

Solid State: The solid sample is finely ground and mixed with dry potassium bromide

(KBr). The mixture is then pressed into a thin, transparent pellet.

Solution State: Solutions of the 2-aminophenol derivative are prepared in a non-polar

solvent (e.g., CCl₄ or CHCl₃) at various concentrations.

Data Acquisition: The FTIR spectrum is recorded over a range of approximately 4000-400

cm⁻¹. A background spectrum of the pure solvent or KBr pellet is also recorded and

subtracted from the sample spectrum.

Data Analysis: The positions and shapes of the O-H and N-H stretching bands are analyzed.

A free (non-hydrogen-bonded) O-H group typically shows a sharp absorption band around

3600 cm⁻¹. In the presence of intramolecular hydrogen bonding, this band shifts to a lower

frequency (e.g., 3400-3000 cm⁻¹) and becomes broader. The magnitude of this shift can be

correlated with the strength of the hydrogen bond. Concentration-dependent studies in

solution can help distinguish between intramolecular and intermolecular hydrogen bonding,

as the former is independent of concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To investigate the chemical environment of the protons involved in the hydrogen

bond.

Methodology:

Sample Preparation: The 2-aminophenol derivative is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆). A series of samples with varying concentrations may be prepared to study

intermolecular interactions.

Data Acquisition: ¹H NMR spectra are recorded on a high-resolution NMR spectrometer.

Data Analysis: The chemical shifts (δ) of the OH and NH₂ protons are determined. Protons

involved in hydrogen bonding are typically deshielded and appear at a higher chemical shift

(downfield) compared to non-hydrogen-bonded protons. The chemical shift of the OH proton

can be highly sensitive to the solvent, concentration, and temperature. Variable temperature
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NMR studies can be performed; a large temperature coefficient (dδ/dT) for the OH proton

signal is indicative of its involvement in hydrogen bonding.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of

hydrogen bonding in a novel 2-aminophenol derivative.

Workflow for Characterization of Hydrogen Bonding in 2-Aminophenol Derivatives

Synthesis & Purification

Data Interpretation & Correlation

Synthesis of 2-Aminophenol Derivative

Purification (Recrystallization, Chromatography)

FTIR Spectroscopy
(Solid & Solution)

NMR Spectroscopy
(¹H, Variable Temp.)

Single Crystal X-ray
Diffraction

DFT Calculations
(Geometry Optimization, Energy)

Analysis of H-Bond
Parameters (ν, δ, d, ∠, E)

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in the experimental and computational

characterization of hydrogen bonding.
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Conclusion
The intramolecular hydrogen bond is a defining structural feature of 2-aminophenol derivatives,

profoundly influencing their chemical and physical properties. A multi-pronged approach,

combining X-ray crystallography for solid-state structure, FTIR and NMR spectroscopy for

probing interactions in different phases, and computational modeling for energetic insights, is

essential for a thorough understanding. The quantitative data and methodologies presented in

this guide serve as a valuable resource for researchers in medicinal chemistry and materials

science, aiding in the rational design of novel molecules with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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